(2s,3s,4r,5r,6r)-5-Acetamido-6-[[[(2r,3s,4r,5r)-5-(2,4-Dioxopyrimidin-1-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methoxy-Hydroxy-Phosphoryl]oxy-Hydroxy-Phosphoryl]oxy-3,4-Dihydroxy-Oxane-2-Carboxylic Acid
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Overview
Description
UDP-2-acetamido-2-deoxy-alpha-D-glucuronic acid is a UDP-2-acetamido-2-deoxy-D-glucuronic acid having alpha-configuration at the anomeric centre. It is a conjugate acid of an UDP-2-acetamido-2-deoxy-alpha-D-glucuronate(3-).
Scientific Research Applications
Solubility Assessment in Ethanol-Water Solutions Lei Zhang and colleagues conducted a study on the solubility of various substances including (2S,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol (d-galactose) in ethanol-water solutions. They discovered that the solubility of d-galactose, along with other compounds, increases with the equilibrium temperature but decreases as the ethanol mass fraction rises. This research is crucial for understanding the solubility behavior of complex molecules in mixed solvents, which has implications in the field of pharmaceutical formulation and chemical synthesis (Zhang et al., 2012).
Fluorescent-Labeled ATP Analog Synthesis Thomas Emmrich and colleagues synthesized a stable analog of ATP substituted with a fluorescent methylanthranoyl (MANT) residue. This compound is significant for studying the binding and function of adenylyl cyclases (ACs), particularly in the context of bacterial toxins like Bacillus anthracis edema factor (EF) AC exotoxin. Understanding the interaction between this compound and ACs can shed light on the molecular mechanisms of disease and potentially guide the development of novel therapeutic strategies (Emmrich et al., 2010).
Molecular Combination Antioxidants S. Manfredini's team combined antioxidants, specifically ascorbic acid and the pharmacophore of alpha-tocopherol, to design molecules with remarkable radical scavenging activities. These compounds, particularly the 5R,2R,2R,4S and 5R,2R,2S,4S isomers, displayed potent antioxidant effects, surpassing their synthetic and natural analogues. The potential of these molecular combinations in preventing damage induced by reperfusion in isolated rabbit hearts highlights a new avenue in the development of therapeutic agents for conditions associated with free radical damage (Manfredini et al., 2000).
properties
Product Name |
(2s,3s,4r,5r,6r)-5-Acetamido-6-[[[(2r,3s,4r,5r)-5-(2,4-Dioxopyrimidin-1-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methoxy-Hydroxy-Phosphoryl]oxy-Hydroxy-Phosphoryl]oxy-3,4-Dihydroxy-Oxane-2-Carboxylic Acid |
---|---|
Molecular Formula |
C17H25N3O18P2 |
Molecular Weight |
621.3 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6R)-5-acetamido-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C17H25N3O18P2/c1-5(21)18-8-10(24)11(25)13(15(27)28)36-16(8)37-40(32,33)38-39(30,31)34-4-6-9(23)12(26)14(35-6)20-3-2-7(22)19-17(20)29/h2-3,6,8-14,16,23-26H,4H2,1H3,(H,18,21)(H,27,28)(H,30,31)(H,32,33)(H,19,22,29)/t6-,8-,9-,10-,11+,12-,13+,14-,16-/m1/s1 |
InChI Key |
DZOGQXKQLXAPND-HHKCBAECSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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